molecular formula C30H26F3NO7 B11162256 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-isoleucinate

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-isoleucinate

Cat. No.: B11162256
M. Wt: 569.5 g/mol
InChI Key: ABHCKHSUSDKIHG-KOSHJBKYSA-N
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Description

4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE typically involves multiple steps, including the formation of the chromenyl core, the introduction of the trifluoromethyl group, and the coupling of the benzyloxycarbonyl amino acid derivative. Common synthetic routes may involve:

    Formation of the Chromenyl Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the chromenyl intermediate with the benzyloxycarbonyl amino acid derivative using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The phenoxy and benzyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer or infectious diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-{[(METHOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE
  • 4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-{[(ETHOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE

Uniqueness

The uniqueness of 4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C30H26F3NO7

Molecular Weight

569.5 g/mol

IUPAC Name

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] (2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C30H26F3NO7/c1-3-18(2)24(34-29(37)38-17-19-10-6-4-7-11-19)28(36)40-21-14-15-22-23(16-21)41-27(30(31,32)33)26(25(22)35)39-20-12-8-5-9-13-20/h4-16,18,24H,3,17H2,1-2H3,(H,34,37)/t18-,24+/m1/s1

InChI Key

ABHCKHSUSDKIHG-KOSHJBKYSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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